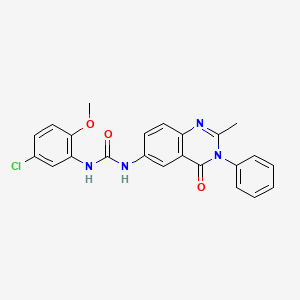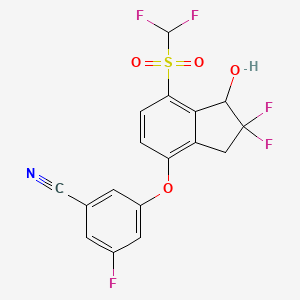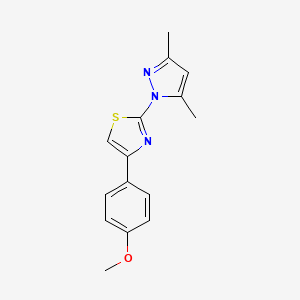
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Urea and Bis-Urea Derivatives for Biological Evaluation
A study by Perković et al. (2016) discusses the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, some derivatives exhibited high antioxidant activity and antimicrobial activity, demonstrating the potential of urea derivatives in the development of new therapeutic agents (Perković et al., 2016).
Biginelli-Type Synthesis of Dihydropyrimidinones
Kolosov et al. (2015) explored a Biginelli-type synthesis involving ureas to create novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This study highlights the versatility of urea derivatives in facilitating diverse synthetic pathways and generating compounds with potential biological activities (Kolosov et al., 2015).
Urea Derivatives as DNA-binding Agents
Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives from ureas, evaluating them for cytotoxic activities and potential as DNA intercalating agents. The study provides insight into the design of urea derivatives that can interact with DNA, offering pathways for the development of novel anticancer drugs (Garofalo et al., 2010).
Urea Analogues as Adenosine Receptor Antagonists
Van Muijlwijk-Koezen et al. (2000) identified isoquinoline and quinazoline urea derivatives as binders to human adenosine A(3) receptors. The study demonstrates the potential of urea derivatives in modulating receptor activity, providing a basis for developing new therapeutic agents targeting adenosine receptors (Van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activities of Quinazolinone Derivatives
Patel and Shaikh (2011) synthesized new quinazolinone derivatives incorporating urea functionalities and evaluated their antimicrobial activities. This study indicates the broad applicability of urea derivatives in creating compounds with antimicrobial properties, contributing to the search for new antibiotics (Patel & Shaikh, 2011).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-25-19-10-9-16(13-18(19)22(29)28(14)17-6-4-3-5-7-17)26-23(30)27-20-12-15(24)8-11-21(20)31-2/h3-13H,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIKRZPIVSCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2682739.png)


![1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2682744.png)
![1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2682745.png)

![1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone](/img/structure/B2682748.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2682752.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2682755.png)
![1'-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2682756.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2682759.png)